molecular formula C14H16Cl2FN3 B6277357 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride CAS No. 2763756-55-2

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Cat. No. B6277357
CAS RN: 2763756-55-2
M. Wt: 316.2
InChI Key:
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Description

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride (4CPF-PHCl) is a compound that has been studied extensively due to its potential applications in the scientific research field. 4CPF-PHCl is a white crystalline solid with a molecular weight of 442.9 g/mol, and a melting point of 158-162°C. It is an important organic compound, due to its wide range of applications in the field of organic synthesis. 4CPF-PHCl has been used to synthesize a variety of organic compounds, including pharmaceuticals, pesticides, and other bioactive agents. Additionally, 4CPF-PHCl has been used to study the mechanism of action of various compounds, and to understand the biochemical and physiological effects of various compounds.

Scientific Research Applications

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has been used extensively in the field of scientific research. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, pesticides, and other bioactive agents. Additionally, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has been used to study the mechanism of action of various compounds, and to understand the biochemical and physiological effects of various compounds. 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has also been used to study the structure-activity relationships of various compounds. Furthermore, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles, pyridines, and other compounds.

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is not yet fully understood. However, it is believed that 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride acts as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is believed to inhibit the activity of other enzymes, such as monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride are not yet fully understood. However, it is believed that 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride may act as an inhibitor of enzymes involved in the metabolism of drugs, as discussed above. Additionally, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride may act as an antioxidant, and may have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride in lab experiments include its high yield and its ability to synthesize a variety of organic compounds. Additionally, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has a low toxicity, making it safe to use in lab experiments. The main limitation of using 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research into 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride should focus on understanding its mechanism of action, and on exploring its potential applications in the field of organic synthesis. Additionally, further research should be done to explore the biochemical and physiological effects of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride, and to evaluate its potential as an antioxidant and anti-inflammatory agent. Finally, further research should be done to explore the potential of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride as an inhibitor of enzymes involved in the metabolism of drugs.

Synthesis Methods

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride can be synthesized from 4-chlorophenyl-4-fluoro-1H-pyrazole (4CPF) and hydrochloric acid (HCl). The reaction is carried out in aqueous medium, at a temperature of 80-90°C. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon. The reaction yields 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride in a yield of 85-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-3-hydrazinobutanoic acid ethyl ester. The resulting compound is then reacted with 4-fluoro-1H-pyrazole-3-carboxylic acid to form the target compound, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-fluoro-1H-pyrazole-3-carboxylic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 4-chloro-3-oxobutanoic acid ethyl ester.", "Step 2: 4-chloro-3-oxobutanoic acid ethyl ester is reacted with hydrazine hydrate in the presence of a base catalyst to form 4-chloro-3-hydrazinobutanoic acid ethyl ester.", "Step 3: 4-chloro-3-hydrazinobutanoic acid ethyl ester is reacted with 4-fluoro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to form the target compound, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine.", "Step 4: The target compound is converted to the hydrochloride salt form by reacting with hydrochloric acid." ] }

CAS RN

2763756-55-2

Product Name

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Molecular Formula

C14H16Cl2FN3

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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